Structural Uniqueness: 2-Position N-Propylaminomethyl Substitution Versus 3-Phenyl or 4-Substituted Piperidines
The target compound features a distinctive 2-position N-propylaminomethyl substituent on a 1-propylpiperidine core. In contrast, the majority of well-characterized sigma receptor ligands, such as 3-PPP and pridopidine, possess a 3-aryl or 4-aryl substitution pattern on the piperidine ring [1][2]. This structural divergence is critical: SAR studies on piperidine scaffolds demonstrate that the position and nature of the substituent dictate whether a compound preferentially binds σ1 versus σ2 receptors or exhibits dopaminergic activity [3]. Specifically, the 2-aminomethyl moiety creates a unique pharmacophore geometry that is underexplored relative to the extensively characterized 3- and 4-substituted analogs, offering a distinct chemical starting point for probing sigma receptor biology without the confounding influences of aryl ring interactions [3].
| Evidence Dimension | Piperidine Substitution Pattern |
|---|---|
| Target Compound Data | 2-position N-propylaminomethyl; 1-position N-propyl (CAS 901586-07-0) |
| Comparator Or Baseline | 3-PPP: 3-position hydroxyphenyl; 1-position N-propyl (CAS 85976-54-1). Pridopidine: 4-position methylsulfonylphenyl; 1-position N-propyl (CAS 346688-38-8). |
| Quantified Difference | N/A (Structural comparison) |
| Conditions | Chemical structure analysis |
Why This Matters
This structural divergence provides a unique scaffold for SAR exploration, potentially avoiding known intellectual property or activity cliffs associated with 3- and 4-substituted piperidines.
- [1] NCATS Inxight Drugs. PRECLAMOL, (R)- (CAS 85976-54-1). View Source
- [2] BindingDB. BDBM50308028: 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine). View Source
- [3] Maeda DY, et al. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands. Bioorg Med Chem Lett. 2002;12(23):3383-3385. View Source
